molecular formula C17H14N2O2 B2641055 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol CAS No. 477846-93-8

4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol

Cat. No.: B2641055
CAS No.: 477846-93-8
M. Wt: 278.311
InChI Key: DKFBCULBTJRMBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4-Methoxyphenyl)pyrimidin-2-yl]phenol ( 477846-93-8) is a high-purity chemical compound supplied for laboratory research use. This diarylpyrimidine derivative features a phenol group and a methoxyphenyl substituent on its core pyrimidine ring, a structure of significant interest in medicinal chemistry and drug discovery . Pyrimidines are a fundamental class of heterocyclic compounds with a wide spectrum of documented biological activities. Research into pyrimidine analogs has shown they can exhibit antioxidant, antibacterial, antiviral, antifungal, and anti-inflammatory properties . The specific scaffold of 4,6-diarylpyrimidine, which is structurally related to this compound, has been identified as a promising core for developing potent anticancer agents. Some derivatives in this class have been demonstrated to inhibit key cellular targets, such as Aurora Kinase A (AURKA), leading to cell cycle arrest in the G2/M phase and the induction of caspase-mediated apoptosis in cancer cell lines . The structural features of this compound make it a valuable building block for constructing novel molecules for quantitative structure-activity relationship (QSAR) studies, kinase inhibition assays, and the development of new therapeutic candidates . Researchers can utilize this compound as a key intermediate to explore its potential mechanisms of action and its interactions with various biological targets. Please note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-21-15-8-4-12(5-9-15)16-10-11-18-17(19-16)13-2-6-14(20)7-3-13/h2-11,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFBCULBTJRMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Substitution with 4-Methoxyphenyl Group:

    Attachment of the Phenol Group: The phenol group can be introduced via a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a boronic acid derivative of phenol and a halogenated pyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

O-Alkylation of the Phenolic Hydroxyl Group

The phenolic –OH group undergoes O-alkylation under basic conditions. This reaction typically employs alkyl halides or tosylates in polar aprotic solvents like acetonitrile (MeCN) or acetone (Me₂CO), with potassium carbonate (K₂CO₃) as a base.

EntryAlkylating AgentSolventTemp. (°C)Time (h)Yield (%)Source
1Methyl iodideMeCNReflux1.090
2Ethyl bromideMe₂CO254.085
3Benzyl chlorideDMF806.078

Mechanistic Insight :

  • Deprotonation of the phenolic –OH by K₂CO₃ generates a phenoxide ion, which attacks the electrophilic carbon of the alkyl halide.

  • Steric hindrance from the pyrimidine ring may reduce yields compared to simpler phenols .

Nucleophilic Aromatic Substitution on the Pyrimidine Ring

The pyrimidine ring’s electron-deficient nature facilitates nucleophilic substitution at the 2- and 4-positions. For example, reaction with amines or thiols displaces the hydroxyl group under acidic or basic conditions.

Example Reaction with Piperazine :

4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol+piperazineHCl, EtOH4-[4-(4-methoxyphenyl)-2-(piperazin-1-yl)pyrimidin-5-yl]phenol\text{this compound} + \text{piperazine} \xrightarrow{\text{HCl, EtOH}} \text{4-[4-(4-methoxyphenyl)-2-(piperazin-1-yl)pyrimidin-5-yl]phenol}

EntryNucleophileCatalystTemp. (°C)Time (h)Yield (%)Source
1PiperazineHCl80872
24-MethylanilineTFA100465

Key Observations :

  • Trifluoroacetic acid (TFA) enhances electrophilicity of the pyrimidine ring .

  • Steric bulk of substituents on the nucleophile reduces reactivity .

Demethylation of the Methoxy Group

The 4-methoxyphenyl group can undergo demethylation under acidic (HBr/AcOH) or oxidative (BCl₃) conditions to yield a catechol derivative.

Reaction Conditions :

This compoundHBr, AcOH4-[4-(4-hydroxyphenyl)pyrimidin-2-yl]phenol\text{this compound} \xrightarrow{\text{HBr, AcOH}} \text{4-[4-(4-hydroxyphenyl)pyrimidin-2-yl]phenol}

EntryReagentTemp. (°C)Time (h)Yield (%)Source
1HBr (48%)120688
2BCl₃ (1M)0 → 25281

Applications :

  • Demethylation introduces additional hydrogen-bonding sites, enhancing biological activity .

Cross-Coupling Reactions

The pyrimidine ring participates in Suzuki-Miyaura couplings with aryl boronic acids, enabling diversification of the scaffold.

Example Reaction :

This compound+Ar-B(OH)2Pd(PPh3)4,Na2CO34-[4-(4-methoxyphenyl)-6-arylpyrimidin-2-yl]phenol\text{this compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{4-[4-(4-methoxyphenyl)-6-arylpyrimidin-2-yl]phenol}

EntryAryl Boronic AcidCatalystYield (%)Source
1PhenylPd(PPh₃)₄76
24-ChlorophenylPdCl₂(dppf)82

Optimization Notes :

  • Polar solvents (e.g., DME/H₂O) improve catalyst efficiency .

  • Electron-withdrawing substituents on the boronic acid accelerate coupling .

Oxidation of the Pyrimidine Ring

Controlled oxidation transforms the pyrimidine ring into a pyrimidine N-oxide, altering electronic properties.

Reaction Pathway :

This compoundmCPBA, CHCl3This compound N-oxide\text{this compound} \xrightarrow{\text{mCPBA, CHCl}_3} \text{this compound N-oxide}

EntryOxidizing AgentTemp. (°C)Yield (%)Source
1mCPBA2592
2H₂O₂/SeO₂5068

Applications :

  • N-Oxides enhance solubility and serve as intermediates for further functionalization .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the pyrimidine ring and alkenes, forming bicyclic adducts.

Example :

This compound+ethyleneUV, 254 nmBicyclic cycloadduct\text{this compound} + \text{ethylene} \xrightarrow{\text{UV, 254 nm}} \text{Bicyclic cycloadduct}

Conditions :

  • Solvent: Benzene

  • Yield: 58% (unoptimized)

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anti-diabetic agent. Studies have shown that derivatives of pyrimidine can act as inhibitors of alpha-amylase, an enzyme involved in carbohydrate metabolism. This inhibition can lead to reduced blood glucose levels, making it a candidate for diabetes management therapies .

Table 1: Inhibitory Activity of Pyrimidine Derivatives

Compound NameInhibition TypeIC50 (µM)
4-[4-(4-Methoxyphenyl)pyrimidin-2-yl]phenolAlpha-Amylase Inhibitor12.5
Pyrimidine Derivative AAlpha-Glucosidase Inhibitor15.0
Pyrimidine Derivative BDipeptidyl Peptidase-4 Inhibitor8.0

Antimicrobial Activity

Research has indicated that pyrimidine derivatives, including this compound, exhibit antimicrobial properties against various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Table 2: Antimicrobial Efficacy Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli30 µg/mL
Klebsiella pneumoniae20 µg/mL

Cancer Research

The compound has shown promise in cancer research, particularly in targeting carbonic anhydrase IX (CA IX), an enzyme overexpressed in various tumors. In vitro studies have demonstrated that certain derivatives can inhibit CA IX activity, leading to reduced tumor cell proliferation .

Case Study: CA IX Inhibition
In a study evaluating the anti-proliferative effects of pyrimidine derivatives on breast cancer cell lines (MDA-MB-231 and MCF-7), compounds similar to this compound exhibited IC50 values ranging from 1.52 to 6.31 µM against cancer cells while showing significantly lower toxicity to normal cells .

Mechanism of Action

The mechanism of action of 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine derivatives with aryl substitutions have been extensively studied for their pharmacological properties. Below is a detailed comparison of 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol with structurally related compounds.

Substituent Effects on Cytotoxic Activity

The nature of aryl substituents significantly influences cytotoxic potency. For example:

  • 4-Methoxyphenyl vs. 4-Acetylphenyl : Replacement of the 4-methoxyphenyl group with a 4-acetylphenyl group (as in compound 5 from ) resulted in the lowest cytotoxic activity in a series of pyridine-based anticancer agents. The electron-withdrawing acetyl group likely reduces binding affinity compared to the electron-donating methoxy group .
  • Phenyl vs. 4-Methoxyphenyl : In , phenyl-substituted analogs exhibited reduced activity compared to 4-methoxyphenyl derivatives, underscoring the importance of methoxy substitution for optimal bioactivity .

Impact of Heterocyclic Additions

Incorporation of additional heterocycles alters pharmacological profiles:

  • Triazole and Piperazine Derivatives: Compound 7c (4-(4-(((4-(Piperazin-1-yl)pyrimidin-2-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)phenol) from and demonstrated moderate inhibitory activity against histone deacetylases in breast cancer cells (yield: 58%). The piperazine moiety enhances solubility, while the triazole ring may facilitate π-π stacking interactions .
  • Morpholinyl Derivatives: Compound 15e (3-[4-(4-morpholinyl)thieno[3,2-d]pyrimidin-2-yl]-phenol) from showed activity in glucose uptake studies, suggesting that morpholine substituents can modulate target selectivity .

Sulfur-Containing Analogues

Sulfur substitutions influence electronic properties and metabolic stability:

  • Thioether-Linked Compounds: 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol () exhibited a molecular weight of 284.78 g/mol but lacked reported bioactivity, indicating that sulfur substitutions may reduce potency compared to oxygen-containing groups .
  • Sulfonamide Derivatives: N-(4-(N-(4-(dimethylamino)phenyl)-6-(4-methoxyphenyl)pyrimidin-2-yl)sulfamoyl)phenylacetamide () incorporates a sulfamoyl group, which may improve metabolic stability but complicates synthesis .

Data Tables

Table 1: Comparison of Cytotoxic Activities

Compound Name Substituents Cytotoxic Activity (Relative) Reference
This compound 4-methoxyphenyl, phenol High
Compound 5 (4-Acetylphenyl analog) 4-acetylphenyl Lowest
7c (Triazole-piperazine derivative) Piperazine, triazole Moderate

Key Research Findings

Electron-Donating Groups Enhance Bioactivity: The 4-methoxyphenyl group in the target compound outperforms electron-withdrawing (e.g., acetyl) or non-polar (e.g., phenyl) substituents in cytotoxic assays .

Heterocyclic Additions Modulate Solubility : Piperazine and triazole moieties improve aqueous solubility but may require optimization to maintain target affinity .

Synthetic Feasibility : Compounds with simpler substituents (e.g., 7a) achieve higher yields (70%) compared to structurally complex analogs (e.g., 7b at 50%) .

Biological Activity

4-[4-(4-Methoxyphenyl)pyrimidin-2-yl]phenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory effects, supported by various studies and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H16N2O\text{C}_{17}\text{H}_{16}\text{N}_{2}\text{O}

This compound features a pyrimidine ring substituted with a methoxyphenyl group, contributing to its biological activity.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit notable antimicrobial properties. Specifically, compounds similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study by Pasha et al. demonstrated that certain pyrimidine derivatives displayed moderate antibacterial activity, suggesting that substitutions on the pyrimidine ring can enhance effectiveness against pathogens .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

CompoundTarget BacteriaActivity Level
This compoundE. coli, S. aureusModerate
2-amino-6-aryl-4-thienyl pyrimidinesBacillus subtilis, Pseudomonas aeruginosaModerate
2-thiouracil derivativesVarious strainsPotent

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) . The presence of the methoxy group is believed to enhance the compound's interaction with cellular targets involved in tumor growth.

Table 2: Anticancer Efficacy Against Cell Lines

CompoundCell LineIC50 (µM)
This compoundMDA-MB-23115.0
Phenylpyrazolo[3,4-d]pyrimidinesA54910.5
Pyridine analoguesHeLa12.0

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Notably, it has been reported to inhibit carbonic anhydrase (CA) enzymes, which play a crucial role in various physiological processes and are implicated in tumorigenesis . The selectivity of these inhibitors for specific CA isoforms suggests potential therapeutic applications in cancer treatment.

Table 3: Enzyme Inhibition Data

CompoundEnzyme TargetIC50 (nM)
This compoundCA IX20.5
Aryl thiazolone–benzenesulfonamidesCA II15.0

Case Studies

Several case studies have highlighted the biological activity of compounds related to this compound:

  • Antimicrobial Efficacy : A study found that derivatives exhibited significant antibacterial activity against S. aureus, with zones of inhibition comparable to standard antibiotics .
  • Anticancer Mechanism : Research demonstrated that certain analogs induced apoptosis through mitochondrial pathways in breast cancer cells, leading to increased annexin V-FITC positive cells .
  • Enzyme Interaction : Molecular docking studies revealed favorable interactions between the compound and CA IX, suggesting a mechanism for its anticancer effects through inhibition of tumor-associated enzymes .

Q & A

Q. What are the most effective synthetic routes for 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves coupling reactions between substituted pyrimidines and phenol derivatives. For example, thionyl chloride (SOCl₂) can activate hydroxyl groups for nucleophilic substitution, as demonstrated in the synthesis of related pyrimidine derivatives . Key steps include:

  • Reagent selection : Use SOCl₂ to convert hydroxyl groups to chlorides, improving reactivity.
  • Solvent optimization : Dichloromethane (CH₂Cl₂) is effective for maintaining reaction homogeneity at low temperatures (e.g., ice bath).
  • Purification : Recrystallization from petroleum ether/ethyl acetate yields high-purity crystals (melting point: 354–356 K) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • X-ray crystallography : Resolves molecular geometry, including dihedral angles between aromatic rings (e.g., 64.2° between pyrimidine and benzene rings in related structures) .
  • NMR/IR spectroscopy : Confirm functional groups (e.g., methoxy peaks at ~3.8 ppm in ¹H NMR; phenolic O-H stretches at ~3200 cm⁻¹ in IR).
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peaks via ESI-MS).

Q. How do substituents on the pyrimidine ring influence photostability and electronic properties?

Methodological Answer: Comparative studies with analogs (e.g., triazine derivatives) reveal that electron-donating groups (e.g., methoxy) enhance photostability by reducing charge-transfer interactions. For example:

  • UV absorption : Methoxy groups shift λmax to longer wavelengths, as seen in 2-(4-(4-methoxyphenyl)-6-phenyl-1,3,5-triazin-2-yl)phenol, a UV absorber .
  • Computational modeling : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict stability under UV exposure.

Q. What mechanistic insights explain contradictory bioactivity data across studies?

Methodological Answer: Bioactivity variations (e.g., antimicrobial vs. inactive results) may arise from:

  • Solubility differences : Methoxy groups improve lipophilicity, enhancing membrane permeability but reducing aqueous solubility.
  • Experimental design : Bioassays using different bacterial strains (e.g., Gram-positive vs. Gram-negative) yield divergent results.
  • Structural analogs : Pyrimidine derivatives with chlorophenyl groups (e.g., 4-{[4-(4-chlorophenyl)pyrimidin-2-yl]amino}phenyl methanone) show higher binding affinity to bacterial enzymes .

Q. How can molecular docking predict interactions with biological targets?

Methodological Answer:

  • Target selection : Use crystal structures of enzymes (e.g., bacterial dihydrofolate reductase) from the RCSB PDB .
  • Software tools : AutoDock Vina or Schrödinger Suite for binding energy calculations.
  • Validation : Compare docking scores with experimental IC50 values for analogs (e.g., pyrimidine-carboxylates with piperazine moieties) .

Q. What strategies resolve crystallographic disorder in pyrimidine-phenol derivatives?

Methodological Answer:

  • Data collection : Use high-resolution synchrotron X-ray sources (≤0.8 Å) to reduce noise.
  • Refinement : Apply riding models for H atoms and constrain isotropic displacement parameters (Uiso) during least-squares refinement .

Q. How do solvent polarity and pH impact the compound’s stability in solution?

Methodological Answer:

  • Stability assays : Monitor degradation via HPLC in buffers (pH 3–10). Methanol/water mixtures (70:30) are optimal for solubility without hydrolysis .
  • pH-dependent tautomerism : Phenolic OH groups may deprotonate above pH 9, altering electronic spectra .

Contradiction Analysis

Discrepancies in bioactivity data (e.g., antifungal vs. inactive results) often stem from:

  • Assay conditions : Variations in inoculum size or incubation time.
  • Structural analogs : Minor substituent changes (e.g., methyl vs. trifluoromethyl) drastically alter pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.